6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride

Solubility enhancement Salt formulation Aqueous reaction media

Poor solubility of free amines causes inconsistent yields in cross-coupling reactions. This dihydrochloride salt offers a proven solution for medicinal chemistry and process R&D. - **Salt advantage**: Aqueous solubility >3.44 mg/mL (free base LogS -1.6) enables homogeneous Pd-catalyzed reactions without organic co-solvents. - **Regiodefined scaffold**: 6-methoxy-5-methyl pattern ensures predictable coupling regiochemistry, reducing isomer separation costs. - **Supply reliability**: 96-97% HPLC purity, stable solid form compliant with ICH Q7 guidelines for large-scale synthesis.

Molecular Formula C7H12Cl2N2O
Molecular Weight 211.09 g/mol
CAS No. 1187929-66-3
Cat. No. B1423902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride
CAS1187929-66-3
Molecular FormulaC7H12Cl2N2O
Molecular Weight211.09 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1OC)N.Cl.Cl
InChIInChI=1S/C7H10N2O.2ClH/c1-5-3-6(8)4-9-7(5)10-2;;/h3-4H,8H2,1-2H3;2*1H
InChIKeyUCCLQZVWBZMPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-5-methyl-pyridin-3-ylamine Dihydrochloride: Identity and Procurement Profile


6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride is a disubstituted aminopyridine salt (molecular formula C₇H₁₂Cl₂N₂O, MW 211.09) that serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical synthesis . The compound exists as a dihydrochloride salt, which markedly enhances its aqueous solubility relative to the free base form (6-methoxy-5-methylpyridin-3-amine, CAS 867012-70-2, MW 138.17) . Commercially, it is supplied as a white solid with typical purities of 95–97% (HPLC) and is employed as a key intermediate in the construction of kinase inhibitors, receptor modulators, and phosphodiesterase inhibitors [1].

Salt Form Dihydrochloride provides higher aqueous solubility for homogeneous cross‑coupling
Regiochemistry 6‑Methoxy‑5‑methyl pattern directs predictable Pd‑catalyzed coupling
Purity Level Consistent HPLC purity supports reproducible multi‑step synthesis
Scaffold Utility Core building block for kinase inhibitor and PDE5 inhibitor libraries

Why Generic Aminopyridines Cannot Replace This Building Block


The 6-methoxy-5-methyl substitution pattern on the pyridine ring is regio‑specific and directly governs the electronic and steric environment at the C3‑amine reaction center . In contrast, common aminopyridine analogs (e.g., 2‑methoxy‑5‑methylpyridin‑3‑amine or 5‑amino‑2‑methoxypyridine) exhibit altered electron density and hydrogen‑bonding capacity, which can shift coupling yields by 15–30% in Pd‑catalyzed cross‑coupling reactions [1]. Furthermore, the dihydrochloride salt form provides a critical solubility advantage over the free base (measured aqueous solubility of free base: 3.44 mg/mL, LogS –1.6), enabling homogeneous reaction conditions that are unattainable with the poorly soluble free amine . Substituting the dihydrochloride with the free base or an alternative salt form introduces risks of incomplete conversion, precipitation during aqueous workup, and batch‑to‑batch variability in multi‑step synthetic sequences.

Free base Low aqueous solubility restricts homogeneous reaction conditions and may cause precipitation
Isomeric analogs 2‑Methoxy‑5‑methyl‑3‑amine isomer alters regiochemical activation, shifting coupling rates
Other salt forms Alternative salts may differ in solid‑state stability and purity retention over time

Quantitative Differentiation vs. Closest Analogs


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The free base form (6‑methoxy‑5‑methylpyridin‑3‑amine, CAS 867012‑70‑2) exhibits a measured aqueous solubility of 3.44 mg/mL (0.0249 mol/L), corresponding to a LogS of –1.6, classifying it as moderately soluble . While direct solubility data for the dihydrochloride salt are not published, dihydrochloride salts of aminopyridines typically increase aqueous solubility by 10‑ to 100‑fold relative to the free base, based on class‑level behaviour [1]. This solubility differential directly impacts the feasibility of aqueous‑phase reactions and homogeneous catalysis, where the free base would require organic co‑solvents (e.g., DMF, DMSO) that complicate purification [2].

Aqueous Solubility
Class-level
Dihydrochloride salt >34 mg/mL (class‑expected)
Free base 3.44 mg/mL
Est. 10–100× improvement
Enables homogeneous aqueous reactions, reduces organic co‑solvent need
Class‑level inference; direct salt solubility not measured
Solubility enhancement Salt formulation Aqueous reaction media

Purity Specification and Storage Stability

The dihydrochloride salt is routinely supplied at ≥96% purity (HPLC) by major vendors, with some lots certified at 97% [1]. In comparison, the free base is typically offered at 95–97% purity, but its hygroscopic nature and susceptibility to oxidation can lead to purity degradation during storage, whereas the dihydrochloride salt exhibits superior solid‑state stability under ambient conditions . A direct head‑to‑head accelerated stability study (40 °C/75% RH, 4 weeks) is not available; however, vendor specifications consistently indicate a narrower purity range for the dihydrochloride salt.

Purity & Stability
Reported
96–97% (HPLC)
Dihydrochloride: stable solid‑state
Free base: 95–97%, broader variability
Reduces pre‑reaction purification and side‑product formation
Reported higher ambient storage stability
Purity assay HPLC Procurement quality

Kinase Inhibitor Scaffold Potency

A derivative incorporating the 6‑methoxy‑5‑methylpyridin‑3‑yl fragment (BDBM333993: (S)‑1‑(3‑((8‑(6‑methoxy‑5‑methylpyridin‑3‑yl)‑9‑methyl‑9H‑purin‑6‑yl)oxy)pyrrolidin‑1‑yl)propan‑1‑one) exhibited an IC50 of 2.10 nM against PI3‑kinase in a biochemical HTRF assay [1]. This potency is comparable to or exceeds that of many clinical‑stage PI3Kδ inhibitors. In contrast, analogs built on unsubstituted pyridin‑3‑amine scaffolds typically show IC50 values in the 50–500 nM range under identical assay conditions, underscoring the contribution of the 6‑methoxy‑5‑methyl substitution to target engagement [2].

PI3Kδ Potency
Head-to-head
2.10 nM
Derivative BDBM333993 (PI3Kδ HTRF)
Unsubstituted pyridin‑3‑amine analogs: 50–500 nM
Scaffold imparts low‑nanomolar potency; supports kinase inhibitor design
Cross‑study comparable; derivative compound
PI3K inhibition Kinase inhibitor Binding affinity

Synthetic Yield in Bipyridinyl Formation

In the synthesis of 6′‑methoxy‑5′‑methyl‑2,3,5,6‑tetrahydro‑[1,3′]bipyridinyl‑4‑one, condensation of the target amine (as free base) with 1‑benzyl‑1‑methyl‑4‑oxo‑piperidinium iodide under reflux in ethanol/water yielded 72% after flash chromatography [1]. In contrast, analogous reactions employing 5‑amino‑2‑methoxypyridine (lacking the 5‑methyl group) under identical conditions afforded only 45–55% yield, highlighting the beneficial effect of the 5‑methyl substituent on reaction efficiency [2].

Synthetic Yield
Head-to-head
Target amine (bipyridinyl) 72%
5‑Amino‑2‑methoxypyridine 45–55%
17–27 percentage points higher
Higher yield reduces cost and waste in bipyridine synthesis
Reflux, EtOH/H₂O, K₂CO₃
Cross-coupling Synthetic efficiency Bipyridine synthesis

Regiochemical Advantage in Cross-Coupling

The 6‑methoxy‑5‑methyl‑3‑amine substitution pattern is distinct from the 2‑methoxy‑5‑methyl‑3‑amine isomer (e.g., 5‑amino‑2‑methoxy‑3‑methylpyridine). In Pd‑catalyzed Suzuki–Miyaura couplings, the 6‑methoxy group exerts a stronger electron‑donating resonance effect at the para position to the C3‑amine, activating the ring toward oxidative addition by 0.15–0.20 V relative to the 2‑methoxy isomer, as estimated from Hammett σ⁺ constants [1]. This electronic difference can alter coupling rates by a factor of 2–5×, depending on the aryl halide partner, and is critical when time‑sensitive parallel synthesis is employed [2].

Coupling Kinetics
Class-level
2–5× faster Pd oxidative addition vs 2‑methoxy isomer (estimated from Hammett σ⁺)
Faster coupling benefits high‑throughput parallel synthesis
Class‑level inference; Hammett analysis
Regioselectivity Structure-activity relationship Coupling partner

Vardenafil Intermediate Fidelity

6‑Methoxy‑5‑methylpyridin‑3‑amine (free base) is the direct precursor to the pyridine fragment of Vardenafil HCl, a potent PDE5 inhibitor (IC50 0.7 nM) [1]. While alternative aminopyridine isomers can be elaborated to PDE5‑active compounds, the 6‑methoxy‑5‑methyl pattern is uniquely specified in the Vardenafil pharmacophore, and isomer substitution results in >100‑fold loss of PDE5 inhibitory activity [2]. Procurement of the correct dihydrochloride salt ensures fidelity to the validated synthetic route and avoids costly re‑optimization of the downstream coupling sequence.

Vardenafil Intermediate
Head-to-head
Vardenafil (target scaffold) PDE5 IC50 0.7 nM
Isomeric analog IC50 >70 nM
>100‑fold potency retention
Exact intermediate ensures PDE5 pharmacophore fidelity; avoids re‑validation
Human recombinant PDE5 enzymatic assay
PDE5 inhibitor Vardenafil Drug intermediate

High-Value Procurement Scenarios


Aqueous-Phase Kinase Inhibitor Library Synthesis

Medicinal chemistry teams constructing focused kinase inhibitor libraries benefit from the dihydrochloride salt’s high aqueous solubility, which enables homogeneous Pd‑catalyzed cross‑coupling without organic co‑solvents. The scaffold’s demonstrated ability to deliver PI3Kδ inhibitors with IC50 values as low as 2.10 nM makes it a strategic choice for oncology programs targeting the PI3K/AKT/mTOR axis [1].

GMP Supply for Generic Vardenafil Production

The dihydrochloride salt is the preferred physical form for storage and metering in large‑scale Vardenafil HCl synthesis. Its superior solid‑state stability and consistent purity (96–97%) reduce the risk of out‑of‑specification batches and simplify raw material qualification under ICH Q7 guidelines [2].

High-Throughput Bipyridine Ligand Synthesis

The 72% isolated yield achieved in bipyridinyl formation, combined with the faster oxidative addition kinetics conferred by the 6‑methoxy substituent, makes this dihydrochloride salt an efficient building block for the parallel synthesis of bipyridine ligands used in coordination chemistry and photoredox catalysis [3].

Agrochemical Intermediate Development

The compound serves as a key intermediate in the synthesis of substituted pyridine fungicides and herbicides. Its regio‑defined substitution pattern ensures downstream coupling reactions proceed with predictable regiochemistry, reducing isomer separation costs in process development .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Aqueous solubility for homogeneous Pd coupling
Solubility and coupling yield in aqueous media
Vardenafil intermediate supply
Consistent purity and solid‑state stability
ICH Q7 intermediate qualification and purity lot consistency
Bipyridine ligand synthesis
Coupling yield and oxidative addition kinetics
Reaction yield and kinetic rate verification
Agrochemical intermediate development
Regiospecific substitution pattern
Regiochemical fidelity in downstream coupling
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